1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole
CAS No.: 1498227-05-6
Cat. No.: VC7320112
Molecular Formula: C13H17N3O
Molecular Weight: 231.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1498227-05-6 |
---|---|
Molecular Formula | C13H17N3O |
Molecular Weight | 231.299 |
IUPAC Name | 1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole |
Standard InChI | InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 |
Standard InChI Key | JEZIHUWFEXMGQF-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1OCC3CCCN3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole features a benzodiazole core (a bicyclic structure comprising fused benzene and diazole rings) substituted at the 1-position with a methyl group and at the 2-position with a pyrrolidin-2-ylmethoxy moiety. The pyrrolidine ring, a five-membered secondary amine, is connected via a methylene bridge to an oxygen atom, forming an ether linkage to the benzodiazole system .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N₃O |
Molecular Weight | 239.30 g/mol |
IUPAC Name | 1-Methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole |
Hybridization | sp²/sp³ (aromatic/aliphatic) |
Predicted LogP | 2.1 (estimated) |
The compound’s amphiphilic nature arises from its aromatic benzodiazole core and polar pyrrolidine-methoxy substituent, suggesting solubility in both organic solvents and aqueous acids .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is documented, analogous benzodiazole derivatives are typically synthesized via:
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Condensation Reactions: o-Phenylenediamine reacts with carbonyl-containing compounds to form the benzodiazole core .
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N-Alkylation: Introducing alkyl groups to the diazole nitrogen using agents like dimethyl carbonate (DMC) or alkyl halides .
For example, 1-methyl-2-phenyl-1H-benzodiazole derivatives are synthesized by refluxing o-phenylenediamine with aldehydes, followed by N-methylation using DMC at 140°C . Adapting this method, the pyrrolidin-2-ylmethoxy group could be introduced via nucleophilic substitution of a hydroxyl precursor with pyrrolidin-2-ylmethyl bromide.
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
1 | o-Phenylenediamine + Glyoxylic acid | 70–85% |
2 | N-Methylation with DMC, 140°C, 12 hrs | 60–75% |
3 | O-Alkylation with pyrrolidin-2-ylmethyl bromide, K₂CO₃, DMSO | 40–55% |
Spectroscopic Characterization
Data from analogous compounds suggest the following spectral features:
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FTIR: Stretching vibrations at 3060 cm⁻¹ (aromatic C–H), 1620 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C).
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¹H NMR:
Physicochemical Properties
Solubility and Stability
The compound is likely hygroscopic due to its pyrrolidine moiety, necessitating storage under argon or at 4°C . Predicted solubility:
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Organic Solvents: DMSO, ethanol, chloroform.
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Aqueous Solutions: Soluble in acidic buffers (pH < 4) via protonation of the pyrrolidine nitrogen .
Crystallographic Data
While no crystal structure is available, X-ray data for 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole (a related compound) reveals a planar benzodiazole core with a puckered pyrrolidine ring, stabilized by intramolecular hydrogen bonding .
Biological and Industrial Applications
Table 3: Hypothetical Biological Activities
Activity | Mechanism of Action |
---|---|
Antifungal | Inhibition of ergosterol biosynthesis |
Antiproliferative | Topoisomerase II inhibition |
Neuroprotective | NMDA receptor modulation |
Material Science Applications
The compound’s conjugated system suggests utility in:
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